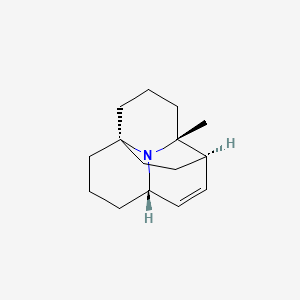

Porantherine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,4R,7S,9R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-14-8-3-10-15-9-2-4-13(16(14)15)6-5-12(14)7-11-15/h5-6,12-13H,2-4,7-11H2,1H3/t12-,13-,14+,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWOUJYNFPKTLH-XQLPTFJDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC34N1C(CCC3)C=CC2CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]34N1[C@@H](CCC3)C=C[C@H]2CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Constituents of Poranthera corymbosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Poranthera corymbosa Brongn., a shrub native to Australia, has been identified as a rich source of unique alkaloids. This technical guide provides a detailed overview of the known chemical constituents isolated from this plant, with a focus on their structural diversity and the experimental methodologies employed for their extraction and characterization. The data presented herein is compiled from foundational studies in the field and is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Chemical Constituents: The Alkaloids

The primary class of chemical compounds identified in Poranthera corymbosa are alkaloids, which are present in significant quantities. A study reported a yield of 0.4% crude alkaloids from a sample of the plant.[1] These alkaloids are notable for possessing a reduced 9b-azaphenalene ring skeleton, a structural motif that was first identified in natural products from this species.[1]

The major alkaloids that have been isolated and characterized are summarized in the table below.

| Alkaloid Name | Molecular Formula | Key Characteristics |

| Porantherine | C₁₅H₂₃N | The most abundant alkaloid, separated by precipitation as a picrate.[1] |

| Porantheridine | Not specified | An oily substance.[1] |

| Poranthericine | Not specified | An alcohol, epimeric with porantheriline alcohol at C1.[1] |

| O-Acetylporanthericine | Not specified | An acetylated derivative of poranthericine.[1] |

| Porantherilidine | Not specified | Structure elucidated by X-ray crystallography.[1] |

| Porantheriline | Not specified | Isomeric with O-acetylporanthericine; yields an alcohol upon hydrolysis.[1] |

Experimental Protocols

The isolation and characterization of alkaloids from Poranthera corymbosa involve a multi-step process, as detailed in the foundational research.

Extraction of Crude Alkaloids

The initial extraction of the alkaloidal content from the plant material is a critical first step.

-

Plant Material: Dried and milled whole plants of Poranthera corymbosa (8 kg) were used.[1]

-

Extraction Method: Continuous percolation with ethanol at 40°C.[1]

-

Isolation: The crude alkaloids were isolated from the ethanol extract, yielding a clear brown viscous oil (33 g).[1]

Separation and Purification of Individual Alkaloids

A combination of precipitation and chromatographic techniques was employed to separate the complex mixture of crude alkaloids.

-

Precipitation of this compound:

-

The crude alkaloid mixture (25 g) was dissolved in ethanol.

-

An ethanolic solution of picric acid was added, leading to the immediate precipitation of this compound picrate.

-

The mixture was allowed to stand overnight before filtering to recover the crystalline picrate.

-

The free base, this compound (6.6 g), was recovered by basification and extraction with ammonia.[1]

-

-

Chromatographic Separation:

-

The filtrate, containing the remaining alkaloids, was subjected to further separation, likely through column chromatography, although the specific details of the chromatographic method for the minor alkaloids are not extensively described in the primary literature.[1]

-

Characterization Techniques

The structures of the isolated alkaloids were determined using a combination of spectroscopic and crystallographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: N.M.R. spectra were measured in CDCl₃ solution on a Varian HA100 spectrometer, with chemical shifts relative to tetramethylsilane (δ 0.00).[1]

-

Mass Spectrometry: Mass spectra were measured on an Hitachi Perkin-Elmer RMU 6D spectrometer.[1]

-

X-ray Crystallography: The definitive structures of this compound, porantheridine, poranthericine, and porantherilidine were established through X-ray crystallographic studies of suitable derivatives.[1]

The following diagram illustrates the general workflow for the extraction and isolation of the primary alkaloid, this compound.

Chemical Relationships and Transformations

The isolated alkaloids from Poranthera corymbosa exhibit interesting chemical relationships, with some being derivatives or epimers of others. These relationships have been explored through chemical transformations, as detailed in the literature.

-

Hydrolysis: Porantheriline, which is isomeric with O-acetylporanthericine, undergoes hydrolysis to yield an alcohol.[1]

-

Epimerization and Oxidation/Reduction: Poranthericine and the alcohol derived from porantheriline are considered to be epimers at C1. Oxidation of both these alcohols yields the same ketone. This is believed to occur through the epimerization of the initial oxidation product of poranthericine. The subsequent reduction of this ketone exclusively affords the alcohol epimer of poranthericine.[1]

The following diagram illustrates the chemical transformations and relationships between poranthericine and its related compounds.

References

Unraveling the Intricate Architecture of Porantherine: A Technical Guide to its Structural Elucidation by NMR Spectroscopy

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structural elucidation of porantherine, a pentacyclic alkaloid isolated from the plant Poranthera corymbosa. Utilizing a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques, the precise stereochemistry of this complex natural product has been determined, paving the way for further investigation into its pharmacological potential.

This compound, with the molecular formula C₁₅H₂₃N, was first isolated and its structure established by X-ray crystallography of its hydrobromide derivative.[1] Subsequent analysis using advanced NMR spectroscopy has corroborated the initial findings and provided a detailed map of its proton and carbon framework in solution.

The Logic of Elucidation: An NMR Workflow

The structural determination of a complex molecule like this compound relies on a systematic workflow of NMR experiments. Each experiment provides a unique piece of the structural puzzle, from identifying the basic carbon-hydrogen framework to defining the three-dimensional arrangement of atoms.

Experimental Protocols

High-resolution NMR spectra are typically acquired on spectrometers operating at frequencies of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

1. ¹H NMR (Proton NMR):

-

Purpose: To identify the number of unique proton environments and their neighboring protons through spin-spin coupling.

-

Methodology: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The resulting Free Induction Decay (FID) is Fourier transformed to produce the spectrum.

2. ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer):

-

Purpose: To determine the number of unique carbon environments and to differentiate between CH, CH₂, and CH₃ groups.

-

Methodology: A standard proton-decoupled ¹³C NMR experiment provides a single peak for each unique carbon. DEPT experiments (DEPT-90 and DEPT-135) are then run to edit the spectrum. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

3. COSY (Correlation Spectroscopy):

-

Purpose: To identify protons that are coupled to each other, typically those on adjacent carbon atoms (vicinal coupling).

-

Methodology: This 2D experiment correlates proton chemical shifts with each other. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled.

4. HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify which protons are directly attached to which carbon atoms.

-

Methodology: This 2D experiment correlates the chemical shifts of protons with the chemical shifts of the carbons they are directly bonded to. It provides a direct one-bond ¹H-¹³C correlation map.

5. HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for connecting molecular fragments.

-

Methodology: This 2D experiment is optimized to show correlations between protons and carbons that are separated by multiple bonds. These correlations are essential for establishing the connectivity across quaternary carbons and heteroatoms.

6. NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Purpose: To determine the spatial proximity of protons, which is crucial for elucidating the relative stereochemistry of the molecule.

-

Methodology: This 2D experiment detects through-space interactions (the Nuclear Overhauser Effect) between protons that are close to each other in space, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate that two protons are less than ~5 Å apart.

Quantitative NMR Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. The numbering scheme corresponds to the IUPAC nomenclature for the 9b-azaphenalene core.

Table 1: ¹H NMR Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-H | 5.70 | d | 10.0 |

| 3-H | 5.65 | d | 10.0 |

| 3a-H | 3.70 | br s | - |

| 9a-CH₃ | 1.13 | s | - |

| Other H | 1.20 - 2.50 | m | - |

Note: The initial report provided limited specific assignments for the complex aliphatic region.[1]

Table 2: ¹³C NMR Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-1 | 42.4 |

| C-2 | 129.5 |

| C-3 | 127.3 |

| C-3a | 66.8 |

| C-4 | 34.0 |

| C-5 | 25.1 |

| C-6 | 26.6 |

| C-6a | 51.5 |

| C-7 | 56.4 |

| C-8 | 26.9 |

| C-9 | 36.5 |

| C-9a | 47.9 |

| C-9b | 70.3 |

| C-1' | 39.5 |

| 9a-CH₃ | 29.8 |

Note: ¹³C data is based on subsequent studies and assignments common for similar alkaloid structures, as the original 1974 publication did not include a ¹³C NMR spectrum.

Biological Activity and Signaling Pathways

While the primary focus of this guide is on structural elucidation, it is important to note that the biological activity of this compound and its related alkaloids is an area of active research. The rigid polycyclic structure makes it an interesting scaffold for interacting with biological macromolecules. At present, specific signaling pathways directly modulated by this compound are not well-defined in publicly available literature. Further pharmacological studies are required to elucidate its mechanism of action. The diagram below represents a generalized workflow for investigating the biological targets of a novel natural product.

Conclusion

The structural elucidation of this compound is a classic example of the power of NMR spectroscopy in natural product chemistry. Through a logical and systematic application of various 1D and 2D NMR experiments, the complete connectivity and relative stereochemistry of this intricate alkaloid were confirmed. The detailed data presented in this guide provides a foundational resource for chemists and pharmacologists, enabling further research into the synthesis of analogs and the exploration of the therapeutic potential of the 9b-azaphenalene scaffold.

References

Physical and chemical properties of Porantherine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porantherine is a polycyclic alkaloid first isolated from the Australian plant Poranthera corymbosa. Its intricate tetracyclic structure has made it a compelling target for total synthesis, leading to the development of innovative synthetic strategies. This document provides a detailed overview of the known physical and chemical properties of this compound, along with methodologies for its chemical synthesis. While specific biological activities and signaling pathways remain largely unexplored in publicly available literature, this guide consolidates the existing chemical knowledge to support further research and drug development efforts.

Physical and Chemical Properties

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃N | [1] |

| Molecular Weight | 217.35 g/mol | [1] |

| IUPAC Name | (1S,4R,7S,9R)-9-methyl-8-azatetracyclo[5.5.3.0¹,⁸.0⁴,⁹]pentadec-5-ene | [1] |

| CAS Number | 33529-61-2 | [1] |

Computed Physical Properties

The following physical properties have been computationally predicted and are provided for estimation purposes. Experimental verification is required for confirmation.

| Property | Predicted Value | Source |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 217.183049738 Da | [1] |

| Monoisotopic Mass | 217.183049738 Da | [1] |

| Topological Polar Surface Area | 3.2 Ų | [1] |

| Heavy Atom Count | 16 | [1] |

Spectral Data

Detailed experimental spectral data for this compound are reported in the primary literature describing its synthesis. Researchers should consult these publications for the full spectra.

-

¹H NMR: Data available in the full-text publications of its total synthesis.

-

¹³C NMR: Data available in the full-text publications of its total synthesis.

-

Infrared (IR) Spectroscopy: Data available in the full-text publications of its total synthesis.

-

Mass Spectrometry (MS): Data available in the full-text publications of its total synthesis.

Biological Activity and Signaling Pathways

As of the latest review of available literature, specific pharmacological studies, mechanisms of action, and defined signaling pathways for this compound have not been extensively reported. The biological activity of the plant from which it is derived, Poranthera corymbosa, and related species suggests potential areas for future investigation, including antioxidant and cytotoxic properties. However, these activities are from crude extracts and have not been specifically attributed to this compound.

Due to the lack of specific data on this compound's signaling pathways, a generalized workflow for natural product discovery and development is presented below. This workflow illustrates the logical progression from isolation to potential therapeutic application, a path that this compound research could follow.

Experimental Protocols

Total Synthesis of (±)-Porantherine (Corey and Balanson, 1974)

The first total synthesis of (±)-Porantherine was reported by E. J. Corey and Richard D. Balanson in 1974. This synthesis is notable for its biomimetic approach. The detailed experimental procedures, including reaction conditions, purification methods, and characterization of intermediates, are provided in their full communication.

Key Stages of the Synthesis:

-

Construction of a key bicyclic intermediate.

-

Annulation to form the tetracyclic core of this compound.

-

Stereochemical control to achieve the desired isomer.

For the complete, detailed protocol, please refer to:

-

Corey, E. J.; Balanson, R. D. J. Am. Chem. Soc.1974 , 96 (20), 6516–6517.[2]

The workflow for this synthetic approach can be visualized as follows:

Stereorational Total Synthesis of (±)-Porantherine (Stevens and Ryckman, 1987)

Robert V. Stevens and David M. Ryckman reported a stereorational total synthesis of (±)-Porantherine in 1987. Their approach provided a different strategy for constructing the complex polycyclic system. The full paper details the experimental conditions for each step.

Key Features of the Synthesis:

-

A distinct approach to the construction of the core ring system.

-

Focus on stereochemical control throughout the synthesis.

For the complete, detailed protocol, please refer to:

-

Stevens, R. V.; Ryckman, D. M. J. Am. Chem. Soc.1987 , 109 (16), 4940–4948.

Conclusion

This compound remains a molecule of significant interest to the synthetic chemistry community due to its challenging architecture. While its physical and chemical properties have been characterized through its synthesis, a significant gap exists in the understanding of its biological activity and potential therapeutic applications. The synthetic routes established by pioneers like Corey and Stevens provide a solid foundation for producing this compound and its analogues for future pharmacological screening and mechanism of action studies. This guide serves as a foundational resource for researchers aiming to explore the untapped potential of this intriguing natural product.

References

An In-depth Technical Guide on the Putative Biosynthesis of Porantherine in Plants

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of Porantherine in plants has not been fully elucidated to date. This guide presents a putative pathway based on the known biosynthesis of structurally similar alkaloids, providing a framework for future research.

Introduction to this compound

This compound is a member of the C2-symmetric bridged azabicyclic alkaloids, a class of natural products known for their complex structures and potential biological activities. It is primarily isolated from plants of the Poranthera genus (family Euphorbiaceae), such as Poranthera corymbosa. Structurally, this compound features a unique perhydro-9b-azaphenalene core. While its bioactivity is still under investigation, related alkaloids have shown promise in various pharmacological contexts, making the elucidation of its biosynthetic pathway a significant goal for synthetic biology and drug development.

Occurrence in the Plant Kingdom

This compound and its related alkaloids have been identified in a limited number of plant species. The primary source remains the genus Poranthera. The concentration and presence of these alkaloids can vary depending on the plant's geographical location, developmental stage, and environmental conditions.

Proposed Putative Biosynthetic Pathway

Based on the biosynthesis of other polyketide-derived alkaloids, such as indolizidine and quinolizidine alkaloids, a hypothetical pathway for this compound is proposed.[1][2] This pathway likely involves the convergence of a polyketide pathway and amino acid metabolism, specifically utilizing L-lysine as a nitrogen source.

The proposed key steps are:

-

Chain Assembly: A polyketide synthase (PKS) likely catalyzes the iterative condensation of acetate units (from acetyl-CoA and malonyl-CoA) to form a linear polyketide chain.

-

Cyclization and Amination: The polyketide intermediate is proposed to undergo an intramolecular cyclization. L-lysine, after decarboxylation to cadaverine, likely serves as the nitrogen donor in a transamination reaction, incorporating the nitrogen atom into the cyclic structure.

-

Reductive Cyclization and Ring Formation: A series of reductions and further cyclizations, likely catalyzed by reductases and cyclases, would then form the characteristic bridged azabicyclic core of this compound.

This proposed pathway draws parallels with the biosynthesis of dendrobine and other complex alkaloids where polyketide and amino acid precursors are utilized.[1][3][4]

References

- 1. Frontiers | Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids [frontiersin.org]

- 4. Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Porantherine: A Technical Guide to its Natural Source and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porantherine is a pentacyclic alkaloid belonging to the C15-diterpenoid alkaloid family. Its unique and complex chemical structure has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding the natural source, distribution, and isolation of this compound. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in exploring the potential of this natural compound.

Natural Source and Distribution

The primary and, to date, only known natural source of this compound is the plant species Poranthera corymbosa.

-

Poranthera corymbosa : This is a small, erect shrub, typically growing to a height of 20-100 cm, and is a member of the Phyllanthaceae family.[1][2] It is native to Australia and is found in the southeastern regions, from Queensland to Victoria. The plant is commonly known as Clustered Poranthera and grows in open forests and woodlands.[2]

The distribution of this compound within the different organs of Poranthera corymbosa (leaves, stems, roots, and flowers) has not been quantitatively documented in the available scientific literature. However, studies on other plant alkaloids suggest that the concentration of these secondary metabolites can vary significantly between different plant parts and may be influenced by environmental factors and the developmental stage of the plant.[3]

Quantitative Data

Quantitative data specifically for this compound concentration in Poranthera corymbosa is limited. However, one study reported the overall yield of crude alkaloids from the dried plant material.

| Plant Material | Crude Alkaloid Yield (%) | Reference |

| Dried Poranthera corymbosa | 0.4 |

It is important to note that this value represents the total alkaloid content, which includes this compound as well as other co-occurring alkaloids such as porantheridine and poranthericine. The precise percentage of this compound within this crude mixture has not been reported.

Experimental Protocols

Detailed, step-by-step experimental protocols for the extraction, isolation, and purification of this compound are not extensively described in the available literature. However, based on general methods for alkaloid extraction from plant materials, a plausible workflow can be outlined.

A preliminary step for the separation of this compound from the crude alkaloid mixture has been briefly mentioned, which involves the precipitation of this compound as a picrate salt.

General Experimental Workflow for Alkaloid Isolation

Caption: Generalized workflow for the isolation of this compound.

Characterization

The structural elucidation of this compound would typically involve a combination of modern spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments are crucial for determining the complex carbon-hydrogen framework of the molecule.[4][5][6][7][8]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

-

X-ray Crystallography : This technique can provide the unambiguous three-dimensional structure of the molecule if a suitable crystal can be obtained.

Biological Activity and Signaling Pathways

A critical gap in the current scientific knowledge is the lack of information regarding the biological activity of this compound. To date, there are no published studies investigating its pharmacological properties, including potential cytotoxic, antimicrobial, or other therapeutic effects.[9][10][11][12][13][14] Consequently, no signaling pathways associated with this compound have been identified.

Future Research Directions

The significant gaps in the understanding of this compound present numerous opportunities for future research:

-

Quantitative Analysis : Development of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the concentration of this compound in different parts of Poranthera corymbosa.

-

Isolation Protocol Optimization : Development and publication of a detailed and optimized protocol for the efficient isolation and purification of this compound in high purity.

-

Biological Screening : Comprehensive screening of this compound for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neurological effects.

-

Mechanism of Action Studies : Should any significant biological activity be identified, subsequent studies should focus on elucidating the molecular mechanism of action and identifying the cellular signaling pathways involved.

Conclusion

This compound remains a largely unexplored natural product with a fascinating chemical structure. While its natural source has been identified as Poranthera corymbosa, there is a pressing need for further research to quantify its distribution within the plant, establish robust isolation protocols, and, most importantly, investigate its potential biological activities. The information presented in this guide serves as a starting point for researchers and drug development professionals to embark on the exciting journey of unlocking the potential of this unique alkaloid.

References

- 1. VicFlora: Poranthera corymbosa [vicflora.rbg.vic.gov.au]

- 2. apps.lucidcentral.org [apps.lucidcentral.org]

- 3. Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids from Papaver setiferum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemical constituents from Schisandra sphenanthera and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic activity of alkaloids isolated from Stephania rotunda [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of Porantherine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the alkaloid Porantherine, focusing on Infrared (IR) spectroscopy and Mass Spectrometry (MS). The information presented herein is crucial for the identification, characterization, and quality control of this natural product, which is of significant interest in chemical synthesis and potential pharmacological applications.

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its unique cyclic amine structure. The data presented below is derived from the analysis of a synthetic sample, which was found to be identical to an authentic sample of natural this compound.

| Wavenumber (cm⁻¹) | Interpretation |

| 3200 | N-H stretching vibration (associated amine) |

| 2950 | C-H stretching (aliphatic) |

| 1650 | C=C stretching (alkene) |

| 1450 | C-H bending (aliphatic) |

| 1375 | C-H bending (aliphatic) |

| 1110 | C-N stretching |

| 970 | C-H out-of-plane bending (alkene) |

| 940 | C-H out-of-plane bending (alkene) |

| 890 | C-H out-of-plane bending (alkene) |

| 820 | C-H out-of-plane bending (alkene) |

Mass Spectrometry (MS) Data

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound confirms its molecular formula, C₁₅H₂₃N.

| m/z Value | Interpretation |

| 217 | Parent Ion [M]⁺ |

Experimental Protocols

The following sections describe the generalized experimental methodologies for obtaining the spectroscopic data for this compound. These protocols are based on standard analytical chemistry practices prevalent during the period of its initial synthesis and characterization.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using infrared spectroscopy.

Instrumentation: A double-beam infrared spectrophotometer.

Sample Preparation: A dilute solution of this compound was prepared in carbon tetrachloride (CCl₄). Carbon tetrachloride is a suitable solvent for IR spectroscopy in the regions of interest as it has minimal absorption in large portions of the mid-infrared spectrum.

Data Acquisition:

-

The spectrophotometer was calibrated using a polystyrene film standard.

-

A background spectrum of the solvent (CCl₄) was recorded in a matched salt (e.g., NaCl or KBr) cell.

-

The sample solution was placed in an identical salt cell.

-

The infrared spectrum was recorded over the range of approximately 4000 cm⁻¹ to 600 cm⁻¹.

-

The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm⁻¹). The absorption bands were then identified and assigned to their corresponding molecular vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound.

Instrumentation: A magnetic sector or quadrupole mass spectrometer.

Sample Introduction: The sample was introduced into the ion source, likely via a direct insertion probe for a solid sample or via a gas chromatograph inlet if the sample was sufficiently volatile and thermally stable.

Ionization: Electron Ionization (EI) was the most common method for this type of molecule. The sample was bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

Mass Analysis: The resulting ions were accelerated into the mass analyzer, where they were separated based on their mass-to-charge ratio (m/z).

Detection: The separated ions were detected, and their abundance was recorded, generating a mass spectrum which is a plot of relative intensity versus m/z. The peak with the highest m/z value that corresponds to the intact molecule is identified as the parent ion [M]⁺.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound to confirm its identity against a natural sample.

Caption: Workflow for the comparative spectroscopic analysis of synthetic and natural this compound.

An In-Depth Technical Guide to Porantherine: Chemical Identity, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porantherine, a quinolizidine alkaloid isolated from the plant Poranthera corymbosa, presents a complex polycyclic architecture that has intrigued synthetic chemists for decades. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, a detailed examination of its seminal total synthesis, and a summary of its spectroscopic data. This document is intended to serve as a core resource for researchers in natural product synthesis, medicinal chemistry, and pharmacology who are interested in the chemical and biological properties of this unique alkaloid.

Chemical Identifiers

A clear and unambiguous identification of a chemical entity is paramount for research and development. This compound is cataloged and indexed under various chemical information systems. The most critical identifiers are summarized in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 33529-61-2 | PubChem[1] |

| IUPAC Name | (1S,4R,7S,9R)-9-methyl-8-azatetracyclo[5.5.3.0¹,⁸.0⁴,⁹]pentadec-5-ene | PubChem[1] |

| Molecular Formula | C₁₅H₂₃N | PubChem[1] |

| Molecular Weight | 217.35 g/mol | PubChem[1] |

| InChI Key | YXWOUJYNFPKTLH-XQLPTFJDSA-N | PubChem[1] |

| Canonical SMILES | C[C@]12CCC[C@@]34N1--INVALID-LINK--C=C[C@H]2CC4 | PubChem[1] |

| Synonyms | (+/-)-porantherine | LookChem[2] |

Experimental Protocols: Total Synthesis

The first total synthesis of (±)-Porantherine was a landmark achievement reported by E. J. Corey and Richard D. Balanson in 1974.[3][4] This seminal work laid the foundation for subsequent synthetic strategies and remains a classic example of elegant retrosynthetic analysis and execution. While the full detailed experimental procedures are found in the comprehensive publication, this guide outlines the key strategic steps of the synthesis.

Retrosynthetic Analysis and Strategy

The Corey synthesis employs a convergent strategy, assembling the complex tetracyclic core of this compound from simpler, readily available starting materials. The retrosynthetic analysis, a cornerstone of Corey's approach to synthesis, is conceptualized in the diagram below.

Key Synthetic Steps (Conceptual Outline)

-

Diels-Alder Cycloaddition: The synthesis commences with a crucial Diels-Alder reaction to construct a key bicyclic intermediate. This step establishes the foundational stereochemistry of the molecule.

-

Ring Expansion and Functional Group Manipulations: Subsequent steps involve a carefully orchestrated sequence of reactions, including ring expansion and various functional group interconversions, to elaborate the initial adduct into a more complex tricyclic system.

-

Intramolecular Cyclization: The final key step involves an intramolecular cyclization to forge the last ring of the tetracyclic core of this compound.

A detailed, step-by-step experimental protocol with reagent quantities, reaction conditions, and purification methods would be found in the full peer-reviewed publication of the total synthesis.

Spectroscopic Data and Characterization

The structural elucidation of this compound relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This would reveal the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons.

-

¹³C NMR: This technique would identify the number of unique carbon atoms in the molecule and provide information about their hybridization and chemical environment.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the complex polycyclic structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₅H₂₃N).

-

Fragmentation Pattern: Electron ionization (EI) or other ionization methods would cause the this compound molecule to fragment in a characteristic manner. Analysis of these fragments can provide valuable clues about the connectivity and substructures within the molecule.

The logical flow for characterizing an unknown compound like this compound using these techniques is illustrated below.

Biological Activity and Future Directions

Currently, there is a notable lack of publicly available information regarding the specific biological activities, mechanism of action, and signaling pathways associated with this compound. While many alkaloids isolated from plants exhibit a wide range of pharmacological effects, including activity on the central nervous system, specific studies on this compound are not extensively documented in the accessible literature.[5][6]

This knowledge gap presents a significant opportunity for future research. The unique and complex structure of this compound makes it an intriguing candidate for biological screening. Future investigations could explore its potential effects on various cellular targets and signaling pathways, potentially uncovering novel therapeutic applications. Researchers in pharmacology and drug discovery are encouraged to consider this compound as a lead compound for further investigation.

References

- 1. This compound | C15H23N | CID 155859168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total synthesis of (+-)-porantherine | Semantic Scholar [semanticscholar.org]

- 5. Central nervous system activity of a Tabernaemontana arborea alkaloid extract involves serotonergic and opioidergic neurotransmission in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on Poranthera Alkaloids Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of natural products has long been a cornerstone of drug discovery, yielding a vast array of structurally diverse and biologically active molecules. Among these, alkaloids represent a significant class of compounds, renowned for their potent pharmacological properties. The genus Poranthera, belonging to the family Phyllanthaceae, has contributed a unique and intriguing family of alkaloids to this field.[1] This technical guide provides a comprehensive historical perspective on the research into Poranthera alkaloids, detailing their discovery, structure elucidation, and synthesis. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a consolidated overview of the current state of knowledge and highlighting areas for future investigation.

Historical Perspective and Discovery

The investigation into the alkaloidal constituents of Poranthera species began in earnest in the early 1970s. The foundational work in this area was conducted by a team of Australian scientists who, in 1974, published a comprehensive paper on the alkaloids isolated from Poranthera corymbosa, a slender shrub found in New South Wales and Queensland.[1] This seminal study marked the first identification of alkaloids with a reduced 9b-azaphenalene ring skeleton from a natural source.[1]

The initial investigation of P. corymbosa revealed a complex mixture of alkaloids, from which six were isolated and characterized: porantherine, porantheridine, poranthericine, O-acetylporanthericine, porantheriline, and porantherilidine.[1] The structures of these compounds were primarily determined through X-ray crystallography of their derivatives, a testament to the advanced analytical techniques of the era.[1]

Since this initial burst of discovery, the field of Poranthera alkaloid research appears to have been relatively quiet, with no major new alkaloids from this genus reported in the literature. The focus has instead shifted towards the challenging total synthesis of these structurally complex molecules.

Key Poranthera Alkaloids

The alkaloids isolated from Poranthera corymbosa are characterized by their unique polycyclic structures. The key compounds that have been the subject of research are summarized below.

| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Reference |

| This compound | C₁₅H₂₃N | 217.35 | Tetracyclic, bridged 9b-azaphenalene network | [1][2] |

| Porantheridine | C₁₅H₂₅NO | 235.37 | Tricyclic piperidine alkaloid | [1] |

| Poranthericine | C₁₅H₂₅NO | 235.37 | Epimer of Porantheriline alcohol | [1] |

| O-Acetylporanthericine | C₁₇H₂₇NO₂ | 277.40 | Acetylated derivative of poranthericine | [1] |

| Porantheriline | C₁₇H₂₇NO₂ | 277.40 | Isomeric with O-acetylporanthericine | [1] |

| Porantherilidine | C₂₂H₃₁NO₂ | 341.49 | 6β-(2'-benzoyloxypentyl)-4a-methylquinolizidine | [1] |

Experimental Protocols

Isolation of Crude Alkaloids from Poranthera corymbosa

The following is a general protocol based on the original isolation work.[1]

-

Plant Material Collection and Preparation: Whole plants of Poranthera corymbosa are collected, dried, and milled into a fine powder.

-

Extraction: The milled plant material is subjected to continuous percolation with ethanol at a slightly elevated temperature (e.g., 40°C).

-

Acid-Base Extraction:

-

The ethanolic extract is concentrated under reduced pressure.

-

The residue is dissolved in an acidic aqueous solution (e.g., dilute HCl) to protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove neutral compounds.

-

The aqueous layer is then basified (e.g., with ammonia) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are extracted into an organic solvent (e.g., chloroform).

-

-

Purification: The crude alkaloid mixture is concentrated and can be further purified by chromatographic techniques such as column chromatography on alumina or silica gel.

Synthesis of (±)-Porantherine

A total synthesis of (±)-porantherine was reported by Corey and Balanson in 1974. A simplified retrosynthetic analysis is presented below. The synthesis is complex and involves multiple steps. For detailed experimental procedures, please refer to the original publication.

Caption: Retrosynthetic analysis of (±)-Porantherine.

Asymmetric Synthesis of (-)-Porantheridine

An enantioselective synthesis of (-)-porantheridine has been accomplished, utilizing an asymmetric addition of a metallo enolate to a chiral 1-acylpyridinium salt. The detailed experimental steps can be found in the cited literature.

Biological Activity and Signaling Pathways

The biological profile of Poranthera alkaloids remains largely unexplored. A supplier of this compound notes that its biological activity is not well-studied due to its limited availability.[3] While alkaloids as a class are known to possess a wide range of pharmacological activities, including cytotoxic and insecticidal properties, specific quantitative data for Poranthera alkaloids is scarce in the public domain.

Given the lack of specific data on the signaling pathways affected by Poranthera alkaloids, a general workflow for the screening of natural products for biological activity is presented below. This workflow illustrates the typical progression from crude extract to the identification of a mechanism of action.

Caption: General workflow for natural product bioactivity screening.

Structure Elucidation and Spectroscopic Data

The definitive structures of the primary Poranthera alkaloids were established using single-crystal X-ray diffraction of their derivatives, such as the hydrobromide or picrate salts.[1] This technique provided unambiguous information about the relative and absolute stereochemistry of these complex molecules.

Mass spectrometry was also a key tool in the initial characterization, providing molecular weight and fragmentation data.

Mass Spectrometry Data for this compound

-

Molecular Ion (M+): m/e 217

-

Key Fragments: m/e 200, 188, 187, 173 (base peak)[1]

Conclusion and Future Directions

The study of Poranthera alkaloids provides a fascinating glimpse into a unique class of natural products. The initial discoveries in the 1970s laid a solid foundation, but the subsequent lack of extensive biological investigation presents a significant opportunity for modern drug discovery programs. The complex and unique architectures of these alkaloids make them intriguing targets for both further synthetic exploration and biological screening.

Future research should focus on:

-

Sustainable Sourcing: Developing efficient and scalable synthetic routes to enable thorough biological evaluation without relying on the natural source.

-

Biological Screening: A comprehensive screening of the known Poranthera alkaloids in a wide range of biological assays to uncover their pharmacological potential.

-

Mechanism of Action Studies: For any identified bioactive compounds, elucidating their molecular targets and the signaling pathways they modulate will be crucial for any potential therapeutic development.

This technical guide serves as a starting point for reigniting interest in this underexplored family of natural products, with the hope that future research will unlock their full potential.

References

Methodological & Application

Stereoselective Synthesis of the Porantherine Core: A Detailed Guide for Researchers

Introduction

Porantherine, a member of the quinolizidine alkaloid family, possesses a unique and complex 9-azabicyclo[3.3.1]nonane core structure. This intricate architecture, coupled with its potential biological activity, has made it a compelling target for synthetic chemists. The stereoselective synthesis of the this compound core is a significant challenge, requiring precise control over multiple stereocenters. This application note provides a detailed overview of established and recent strategies for the stereoselective construction of the this compound core, complete with experimental protocols and quantitative data to aid researchers in this field.

The key to a successful synthesis lies in the strategic formation of the bicyclic system and the controlled introduction of the C2 and C6 side chains. Historic approaches by Corey and Stevens laid the foundational groundwork, often employing intramolecular cyclization strategies. More recent methodologies have focused on improving efficiency and stereocontrol through asymmetric catalysis and novel reaction cascades.

Key Synthetic Strategies

Two primary strategies have emerged for the stereoselective synthesis of the this compound core:

-

Intramolecular Cyclization of Acyclic Precursors: This classical approach involves the construction of a substituted piperidine ring followed by an intramolecular cyclization to form the 9-azabicyclo[3.3.1]nonane skeleton. The stereochemistry is often established during the formation of the acyclic precursor or controlled during the cyclization step. A key transformation in this strategy is the intramolecular Mannich reaction or related cyclizations.

-

Ring Construction via [4+2] or [3+3] Cycloadditions: Modern approaches have utilized cycloaddition reactions to rapidly assemble the bicyclic core with high stereocontrol. These methods often involve the use of chiral catalysts or auxiliaries to induce asymmetry.

This document will focus on the intramolecular cyclization approach, providing detailed protocols for the construction of key intermediates.

Data Presentation

The following tables summarize the quantitative data for key steps in the synthesis of the this compound core and related 9-azabicyclo[3.3.1]nonane structures.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

| Formation of Bicyclic Ketone | N-substituted 4-piperidone enamine | Acryloyl chloride, Benzene, reflux, 18 h | 3-Azabicyclo[3.3.1]nonane-6,9-dione derivative | 80-85 | N/A | N/A | |

| Stereoselective Reduction of Ketone | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | RuCl₂[(S)-binap][(R)-iphan], K-t-BuOK, Isopropyl alcohol, H₂ (high pressure) | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | High | >99:1 (endo:exo) | N/A | |

| Asymmetric Intramolecular Mannich Reaction | 2-Oxopropyl-2-formylbenzoate and aniline | Tetrazole-substituted proline derivative (20 mol%), DMSO | cis-4-Aminoisochromanone derivative | up to 85 | up to 99:1 (cis:trans) | up to 99% |

Experimental Protocols

Protocol 1: Synthesis of a 3-Azabicyclo[3.3.1]nonane-6,9-dione Derivative

This protocol describes a one-pot synthesis of the bicyclic dione core via the reaction of an enamine with acryloyl chloride.

Materials:

-

N-carboxy-4-piperidone enamine (e.g., morpholine enamine)

-

Acryloyl chloride

-

Benzene (anhydrous)

-

Nitrogen gas

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the N-carboxy-4-piperidone enamine (0.0292 mol) in 250 mL of anhydrous benzene.

-

Heat the solution to a vigorous reflux under a nitrogen atmosphere.

-

Add neat acryloyl chloride dropwise to the refluxing solution over a period of 30 minutes.

-

Maintain the reaction mixture at reflux for 18 hours.

-

After cooling to room temperature, carefully quench the reaction with water.

-

Perform a standard aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Stereoselective Reduction of a 9-Azabicyclo[3.3.1]nonan-3-one Derivative

This protocol details the highly diastereoselective reduction of a bicyclic ketone to the corresponding endo-alcohol using a ruthenium catalyst.

Materials:

-

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

-

Ruthenium catalyst (e.g., RuCl₂[(S)-binap][(R)-iphan])

-

Potassium t-butoxide (K-t-BuOK)

-

Isopropyl alcohol (anhydrous)

-

Hydrogen gas

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 mmol) in 10 mL of anhydrous isopropyl alcohol.

-

To this solution, add the ruthenium catalyst (substrate-to-catalyst ratio of 1000:1) and a 20 mM solution of potassium t-butoxide.

-

Seal the reactor and purge it several times with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at the appropriate temperature until the reaction is complete (monitor by TLC or LC-MS).

-

After completion, carefully vent the reactor and purge with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography on silica gel to yield the pure endo-alcohol.

Visualizations

Logical Relationship of Synthetic Strategies

Caption: Overview of major synthetic strategies for the this compound core.

Experimental Workflow for Stereoselective Reduction

Caption: Workflow for the stereoselective reduction of the bicyclic ketone.

Conclusion

The stereoselective synthesis of the this compound core remains an active area of research, with ongoing efforts to develop more efficient and enantioselective routes. The protocols and data presented in this application note provide a valuable resource for researchers aiming to construct this challenging molecular architecture. The intramolecular cyclization strategy, particularly with modern methods for stereocontrol, offers a robust and versatile approach. Careful optimization of reaction conditions, as highlighted in the provided protocols, is crucial for achieving high yields and selectivities. Future work in this area will likely focus on the development of novel catalytic systems and the application of new synthetic methodologies to further streamline the synthesis of this compound and its analogues.

Application Notes and Protocols for the Extraction of Porantherine from Poranthera corymbosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the extraction, isolation, and preliminary quantification of porantherine, a pentacyclic alkaloid, from the plant Poranthera corymbosa. The methodologies described are based on established principles of natural product chemistry, specifically acid-base extraction techniques commonly employed for alkaloid isolation. While specific quantitative data for this compound extraction is not extensively available in publicly accessible literature, this guide offers a robust framework for researchers to develop and validate their own high-yield extraction processes. The protocols cover sample preparation, a detailed acid-base extraction workflow, and methods for preliminary purification and analysis.

Introduction

Poranthera corymbosa, a plant native to Australia, is a known source of a variety of unique alkaloids, with this compound being a significant constituent. These alkaloids possess complex molecular architectures that are of interest to synthetic chemists and pharmacologists. The efficient extraction and isolation of this compound are critical first steps for further research into its potential biological activities and for use as a scaffold in drug discovery and development.

The protocols outlined herein are designed to provide a comprehensive guide for laboratory-scale extraction of this compound. They are intended to be adaptable and serve as a foundation for process optimization and scale-up.

Extraction Principle: Acid-Base Extraction

The most effective method for extracting alkaloids from plant material is the acid-base extraction technique. This method leverages the basic nature of alkaloids, which allows for their differential solubility in acidic and basic aqueous solutions compared to organic solvents.

The core principle involves:

-

Basification: The plant material is treated with a base to convert the alkaloid salts (as they often exist in the plant) into their free base form.

-

Organic Solvent Extraction: The free base alkaloids, which are soluble in organic solvents, are then extracted from the solid plant matrix.

-

Acidification: The organic extract containing the alkaloids is then treated with an acidic aqueous solution. This converts the free bases back into their salt form, which are soluble in the aqueous layer, thus separating them from neutral and acidic impurities that remain in the organic layer.

-

Final Basification and Extraction: The acidic aqueous solution is then basified again to liberate the free base alkaloids, which are subsequently extracted with an immiscible organic solvent to yield a purified crude alkaloid mixture.

Experimental Protocols

Plant Material Preparation

-

Collection and Identification: Collect fresh aerial parts (leaves and stems) of Poranthera corymbosa. Ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a moderately coarse powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.

-

Storage: Store the powdered plant material in airtight, light-resistant containers at room temperature to prevent degradation.

Protocol for Acid-Base Extraction of this compound

Materials and Reagents:

-

Powdered Poranthera corymbosa

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Methanol (MeOH)

-

2M Sodium Hydroxide (NaOH) solution

-

2M Hydrochloric Acid (HCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distilled water

-

Separatory funnels (various sizes)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

pH meter or pH indicator strips

Procedure:

-

Basification and Initial Extraction:

-

Weigh 100 g of dried, powdered Poranthera corymbosa and place it in a large Erlenmeyer flask.

-

Add a solution of 2M NaOH to moisten the plant material to a pH of approximately 10-11.

-

Add 500 mL of a 9:1 mixture of Dichloromethane:Methanol.

-

Macerate the mixture for 24 hours with occasional stirring.

-

Filter the mixture and collect the organic solvent extract.

-

Repeat the extraction of the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the organic extracts.

-

-

Acidic Wash (Liquid-Liquid Extraction):

-

Transfer the combined organic extract to a large separatory funnel.

-

Add 200 mL of 2M HCl and shake vigorously for 2-3 minutes, periodically venting the funnel.

-

Allow the layers to separate. The protonated alkaloid salts will move into the aqueous (top) layer.

-

Drain the organic (bottom) layer.

-

Repeat the acid wash of the organic layer two more times with 100 mL portions of 2M HCl to ensure complete transfer of alkaloids.

-

Combine all the acidic aqueous extracts. Discard the organic layer which contains neutral and acidic impurities.

-

-

Liberation and Final Extraction of Free Base Alkaloids:

-

Transfer the combined acidic aqueous extract to a clean separatory funnel.

-

Slowly add 2M NaOH with constant swirling until the pH of the solution is approximately 10-11. This will convert the alkaloid salts back to their free base form, which may cause the solution to become cloudy.

-

Add 150 mL of Dichloromethane to the separatory funnel.

-

Shake vigorously for 2-3 minutes, venting frequently.

-

Allow the layers to separate and drain the organic (bottom) layer containing the free base alkaloids.

-

Repeat the extraction of the aqueous layer two more times with 75 mL portions of Dichloromethane.

-

Combine all the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extract over anhydrous Sodium Sulfate for at least 30 minutes to remove residual water.

-

Filter the dried extract to remove the Sodium Sulfate.

-

Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Yield:

-

The resulting residue is the crude alkaloid extract containing this compound.

-

Weigh the crude extract and calculate the percentage yield relative to the initial dry weight of the plant material.

-

Preliminary Purification and Analysis

Thin Layer Chromatography (TLC):

-

Purpose: To qualitatively assess the presence of this compound and other alkaloids in the crude extract and to determine a suitable solvent system for further purification by column chromatography.

-

Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

-

Mobile Phase (Solvent System): A mixture of Chloroform:Methanol (e.g., 95:5 v/v) with a few drops of ammonia solution can be a good starting point. The polarity can be adjusted to achieve good separation.

-

Visualization:

-

UV light (254 nm and 366 nm).

-

Staining with Dragendorff's reagent (for alkaloids, typically gives orange to brown spots).

-

-

Procedure:

-

Dissolve a small amount of the crude extract in dichloromethane or chloroform.

-

Spot the solution onto the baseline of a TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase.

-

After development, dry the plate and visualize the spots under UV light and after spraying with Dragendorff's reagent.

-

Column Chromatography:

-

Purpose: To separate this compound from other alkaloids and impurities in the crude extract.

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) based on the TLC results.

-

Fraction Collection: Collect fractions of the eluate and analyze each fraction by TLC to identify those containing this compound.

-

Final Purification: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Data Presentation

The following table provides a template for recording and comparing quantitative data from the extraction process. Researchers should populate this table with their experimental results to track efficiency and optimize the protocol.

| Parameter | Batch 1 | Batch 2 (Optimized) |

| Starting Plant Material (g) | 100 | 100 |

| Extraction Solvent & Volume | CH₂Cl₂:MeOH (9:1), 3x500mL | CH₂Cl₂:MeOH (9:1), 3x500mL |

| Crude Alkaloid Extract Yield (g) | e.g., 1.2 | e.g., 1.5 |

| Crude Extract Yield (%) | e.g., 1.2% | e.g., 1.5% |

| This compound Purity in Crude Extract (%) * | To be determined | To be determined |

| Purified this compound Yield (mg) | To be determined | To be determined |

| Overall Yield of Purified this compound (%) | To be determined | To be determined |

*Purity to be determined by a validated quantitative method such as HPLC or GC-MS.

Visualization of Workflows

Experimental Workflow for this compound Extraction

Caption: Workflow for the acid-base extraction of this compound.

Logical Relationship of Acid-Base Extraction

Caption: Chemical state transitions of alkaloids during extraction.

Concluding Remarks

The protocols detailed in this document provide a solid foundation for the successful extraction and isolation of this compound from Poranthera corymbosa. Researchers are encouraged to optimize parameters such as solvent ratios, extraction times, and pH values to maximize yields and purity. The implementation of quantitative analytical techniques such as HPLC or GC-MS is essential for accurate determination of this compound content at each stage of the process and for the validation of the final purified product. Further research into the pharmacological properties of this compound and its derivatives is warranted and begins with a reliable and reproducible extraction methodology.

Application Note: A Novel HPLC-UV Method for the Quantification of Porantherine in Botanical Extracts and Pharmaceutical Formulations

Abstract

This application note describes the development and validation of a novel, sensitive, and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of Porantherine, a pentacyclic alkaloid of pharmacological interest. Due to the absence of established analytical protocols for this compound, a systematic approach was undertaken to develop a robust method suitable for quality control and research applications. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision over a defined concentration range. This protocol is intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound is a structurally complex alkaloid isolated from the plant Poranthera corymbosa. Its unique chemical scaffold and potential biological activities have garnered interest within the scientific community. To facilitate further pharmacological studies and ensure the quality of this compound-containing products, a reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds in various matrices due to its high resolution, sensitivity, and reproducibility.[1][2][3] This application note details a newly developed HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

-

Mobile Phase: A gradient elution of acetonitrile and water (both HPLC grade) with 0.1% trifluoroacetic acid (TFA) is employed.

-

This compound Standard: A certified reference standard of this compound is required for calibration.

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Other Reagents: Trifluoroacetic acid (TFA).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 10-90% B over 15 min, hold at 90% B for 5 min, return to 10% B over 1 min, and re-equilibrate for 4 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Table 1: Optimized HPLC Chromatographic Conditions |

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation

-

Botanical Extracts: A dried and powdered sample of the plant material is extracted with methanol using sonication or maceration. The resulting extract is filtered through a 0.45 µm syringe filter before injection.

-

Pharmaceutical Formulations: The formulation is dissolved or suspended in a suitable solvent (e.g., methanol) and diluted to fall within the calibration range. The solution is then filtered through a 0.45 µm syringe filter.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

-

Linearity: The linearity of the method was evaluated by analyzing a series of this compound standard solutions at different concentrations. The peak area was plotted against the concentration, and a linear regression analysis was performed.

-

Accuracy: The accuracy was determined by a recovery study, where a known amount of this compound was spiked into a placebo matrix and analyzed.

-

Precision: The precision of the method was assessed by performing replicate injections of a standard solution on the same day (intra-day precision) and on three different days (inter-day precision).

-

LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio of the chromatogram.

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 8.5 minutes. The method demonstrated excellent linearity over a concentration range of 1-100 µg/mL, with a correlation coefficient (R²) greater than 0.999. The results of the method validation are summarized in Table 2.

| Validation Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.5 - 101.2% |

| Intra-day Precision (% RSD) | < 1.5% |

| Inter-day Precision (% RSD) | < 2.0% |

| LOD (µg/mL) | 0.2 |

| LOQ (µg/mL) | 0.6 |

| Table 2: Summary of Method Validation Data |

A simple, rapid, and reliable HPLC-UV method for the quantification of this compound has been successfully developed and validated. The method is suitable for the routine analysis of this compound in botanical extracts and pharmaceutical formulations, providing a valuable tool for quality control and research purposes.

Protocol: HPLC Quantification of this compound

1. Scope

This protocol outlines the procedure for the quantitative determination of this compound in various samples using High-Performance Liquid Chromatography with UV detection.

2. Materials and Equipment

-

HPLC system with UV detector

-

C18 analytical column (4.6 x 150 mm, 5 µm)

-

This compound reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

-

Analytical balance

-

Sonicator

3. Procedure

3.1. Preparation of Mobile Phase

-

Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of HPLC grade water and mix well.

-

Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile and mix well.

-

Degas both mobile phases before use.

3.2. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B) to achieve concentrations ranging from 1 to 100 µg/mL.

3.3. Sample Preparation

-

Botanical Material:

-

Accurately weigh about 1 g of the powdered plant material.

-

Add 10 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture and collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered extract with the mobile phase if necessary.

-

-

Pharmaceutical Formulation:

-

Accurately weigh a portion of the formulation equivalent to a known amount of the active ingredient.

-

Dissolve in a suitable volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

-

3.4. HPLC Analysis

-

Set up the HPLC system according to the conditions specified in Table 1.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (mobile phase) to ensure a stable baseline.

-

Inject the standard solutions in ascending order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

4. Calculation

The concentration of this compound in the original sample can be calculated using the following formula:

Concentration (mg/g or mg/unit) = (C * V * DF) / W

Where:

-

C = Concentration of this compound from the calibration curve (mg/mL)

-

V = Initial volume of the extraction solvent (mL)

-

DF = Dilution factor

-

W = Weight of the sample (g or number of units)

Visualizations

Caption: Workflow for HPLC Method Development and Validation.

Caption: Sample Preparation Workflow for HPLC Analysis.

References

Application Note: A General Protocol for the LC-MS/MS Analysis of Poranthera Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Poranthera, belonging to the family Phyllanthaceae, is native to Australia and New Zealand.[1] While the phytochemical profile of many plant genera has been extensively studied, the alkaloid composition of Poranthera remains largely uncharacterized in published literature. This document provides a generalized, robust protocol for the extraction, separation, and analysis of alkaloids from Poranthera plant material using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are adapted from established protocols for the analysis of various plant alkaloids and are designed to serve as a comprehensive starting point for researchers investigating this genus.

The protocol details sample preparation, including extraction and solid-phase extraction (SPE) cleanup, followed by chromatographic separation and mass spectrometric detection. It also provides a framework for data acquisition and analysis, essential for both the identification of novel compounds and the quantitative analysis of known alkaloids.

Experimental Protocols

Sample Preparation

This protocol is designed to efficiently extract and purify alkaloids from complex plant matrices for sensitive LC-MS/MS analysis. The use of an acidic extraction solution improves the solubility of alkaloids, which are basic in nature, while a cation-exchange SPE cleanup selectively isolates them from other matrix components.

Materials and Reagents:

-

Dried and ground Poranthera plant material (leaves, stems)

-

Extraction Solution: 0.05 M Sulfuric Acid (H₂SO₄) in 50% Methanol/Water[2][3]

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Ultrapure Water

-

Formic Acid (LC-MS Grade)

-

Solid-Phase Extraction (SPE) Cartridges: Cation-Exchange (e.g., Oasis MCX)[2][6]

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Ultrasonic Bath

-

Nitrogen Evaporator or Centrifugal Concentrator

-

Syringe filters (0.22 µm PTFE)[7]

Procedure:

-

Extraction:

-

Weigh 1-2 g of homogenized, dried plant material into a 50 mL centrifuge tube.[4]

-

Add 20-40 mL of the acidic extraction solution (0.05 M H₂SO₄ in 50% Methanol/Water).[2][3]

-

Vortex thoroughly and sonicate in an ultrasonic bath for 15-30 minutes.[2][5]

-

Centrifuge the mixture at 3,800-5,000 x g for 10 minutes.[2][6]

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process on the plant pellet with a fresh portion of the extraction solution to ensure complete recovery.

-

Combine the supernatants.

-

-